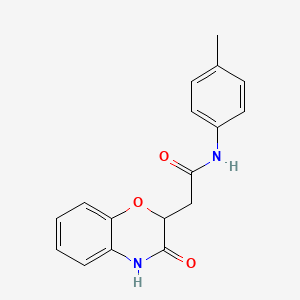

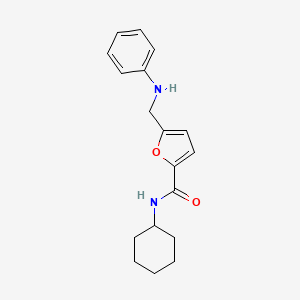

![molecular formula C22H27N3O2 B5539449 3-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4,7-trimethyl-1H-indole](/img/structure/B5539449.png)

3-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4,7-trimethyl-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related indole derivatives involves several steps, including the preparation of hexahydroazocino[4,3-b]indoles through introducing appropriate side chains at C-2 via lithiation and intramolecular Mannich cyclisation. Additionally, the synthesis of indole and 1,4-dihydropyridine hybrid macromolecules through the dimerization of [2-(1H-indol-3-yl)ethyl]pyridinium salts has been reported, indicating the versatility of indole-based compounds in synthetic chemistry (Street et al., 1987); (Han et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been elucidated through methods such as X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule and the spatial configuration of its various functional groups. This analysis is crucial for understanding the compound's reactivity and interaction with other molecules (Han et al., 2018).

Chemical Reactions and Properties

Indole derivatives participate in a variety of chemical reactions, including phosphinoylation, cyclization, and isomerization processes. These reactions are essential for creating compounds with desired properties and biological activities. The silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles, leading to the formation of 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles, showcases the compound's versatility in chemical synthesis (Chen et al., 2016).

Applications De Recherche Scientifique

1. Chemical Properties and Reactions

Indole derivatives, including compounds similar to the specified chemical, have been extensively studied for their unique chemical properties. For instance, indole-3-carbinol (I3C) forms various oligomeric products in acidic conditions, which is relevant for the study of similar compounds like the one (Grose & Bjeldanes, 1992). Additionally, the reaction of 3H-indole N-oxides with acetylenecarboxylic esters, leading to various indole derivatives, demonstrates the versatility of indole structures in chemical synthesis (Letcher, Sin, & Cheung, 1993).

2. Optoelectronic and Charge Transfer Properties

The optoelectronic and charge transfer properties of indole-containing molecules are of significant interest. Research on phenylimidazo[1,5-a]pyridine-containing small molecules has shed light on the effect of indole units on various properties such as hole reorganization energies and transfer integrals, which are crucial for the development of organic semiconductor devices (Irfan et al., 2019).

3. Synthesis and Functionalization

The synthesis and functionalization of indoles, as a key structural component, have been a focus for over a century. Palladium-catalyzed reactions have emerged as a significant method for creating diverse indole derivatives, showcasing the potential of these compounds in organic chemistry (Cacchi & Fabrizi, 2005).

4. Antioxidant Activity

Some indole derivatives exhibit notable antioxidant properties. For instance, the synthesis of 3-selanylimidazo[1,2-a]pyridine derivatives, which are structurally related to the compound , revealed significant antioxidant activity, highlighting potential biological applications (Vieira et al., 2017).

5. Pharmaceutical Applications

Indole compounds have been explored for their pharmaceutical potential, particularly in overcoming multidrug resistance in cancer cells. A study on a synthesized indole compound demonstrated its ability to enhance the activity of chemotherapeutic drugs in drug-resistant cancer cells by inhibiting efflux pump functions (Guo et al., 2018).

Propriétés

IUPAC Name |

1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-2-(2,4,7-trimethyl-1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-12-8-9-13(2)22-20(12)17(14(3)23-22)11-19(26)25-10-6-7-18(25)21-15(4)24-27-16(21)5/h8-9,18,23H,6-7,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDPUTLSGXDQAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(NC2=C(C=C1)C)C)CC(=O)N3CCCC3C4=C(ON=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4,7-trimethyl-1H-indole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5539393.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B5539396.png)

![2-(2-pyridinylmethyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539399.png)

![2-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5539428.png)

![2-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5539454.png)

![4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)

![5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5539467.png)